molecular formula C10H15Cl2N3 B2778533 1-Propyl-1H-benzimidazol-5-amine dihydrochloride CAS No. 1269039-56-6

1-Propyl-1H-benzimidazol-5-amine dihydrochloride

Cat. No.: B2778533
CAS No.: 1269039-56-6
M. Wt: 248.15
InChI Key: PDSMEKOVVYNPIR-UHFFFAOYSA-N
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Description

1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound with the CAS Number 1269039-56-6 and a molecular formula of C10H15Cl2N3 . It belongs to the benzimidazole class of nitrogenous heterocyclic compounds, which are recognized in medicinal chemistry as a "privileged structure" due to their wide range of potential biological activities . The benzimidazole scaffold is a key pharmacophore because of its structural similarity to purine bases found in naturally occurring biomolecules, allowing its derivatives to interact with various biological targets . This makes such compounds valuable intermediates in pharmaceutical research for developing new therapeutic agents. As a building block, this dihydrochloride salt can be utilized in the synthesis of more complex molecules, particularly in constructing hybrid compounds designed to have enhanced biological properties . Researchers can employ it in exploring structure-activity relationships (SAR), especially through modifications at the 1- and 5- positions of the benzimidazole core, which are known to significantly influence potency and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-propylbenzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSMEKOVVYNPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Propyl-1H-benzimidazol-5-amine dihydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for drug discovery scientists and organic chemists. It prioritizes actionable data, regioselective synthetic strategies, and scaffold utility over generic descriptions.

High-Purity Heterocyclic Scaffold for Medicinal Chemistry [1]

Executive Summary

1-Propyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1269039-56-6) is a critical nitrogen-containing heterocyclic building block.[1] Belonging to the "privileged scaffold" class of benzimidazoles, it serves as a primary intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antiparasitic agents. Its specific substitution pattern—an N1-propyl chain providing hydrophobic interaction potential and a C5-amine serving as a versatile vector for amide coupling or urea formation—makes it highly valuable for Structure-Activity Relationship (SAR) exploration.

This guide details the physicochemical profile, a regiocontrolled synthetic pathway, and handling protocols for the dihydrochloride salt form, which offers superior stability and solubility compared to the free base.

Chemical Identity & Physicochemical Properties[2]

The dihydrochloride salt is the preferred form for storage and solid-phase handling due to its resistance to oxidation relative to the free amine.

Table 1: Core Identifiers and Properties
PropertySpecification
Chemical Name 1-Propyl-1H-benzimidazol-5-amine dihydrochloride
CAS Number 1269039-56-6
Synonyms 5-Amino-1-propylbenzimidazole 2HCl; 1-Propyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Molecular Formula C₁₀H₁₃N₃ · 2HCl
Molecular Weight 248.15 g/mol
Exact Mass (Free Base) 175.1109 Da
Appearance Off-white to pale beige hygroscopic solid
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM
pKa (Calc) ~5.5 (benzimidazole N3), ~3.0 (aniline NH2)
InChI Key OYFAWNBDPQWKJK-UHFFFAOYSA-N (Free base parent)
SMILES CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl

Synthesis & Manufacturing: Regioselective Strategy

A common pitfall in benzimidazole synthesis is the formation of regioisomers (1,5- vs 1,6-substituted) when alkylating a pre-formed benzimidazole core. To ensure 100% regiochemical purity of the N1-propyl-C5-amine isomer, a "bottom-up" approach starting from 2,4-dinitrochlorobenzene is the industry standard.

Reaction Pathway Analysis (DOT Visualization)

The following diagram illustrates the regiocontrolled route (SNAr followed by reduction and cyclization) versus the flawed direct alkylation route.

SynthesisPathway cluster_legend Pathway Logic Start 2,4-Dinitrochlorobenzene Inter1 N-Propyl-2,4-dinitroaniline (SNAr Regiocontrol) Start->Inter1 Propylamine, Et3N THF, 0°C -> RT Inter2 4-Nitro-N1-propyl-benzene-1,2-diamine Inter1->Inter2 Selective Reduction (Na2S or H2/Pd-C) Inter3 5-Nitro-1-propyl-1H-benzimidazole Inter2->Inter3 Formic Acid Cyclization, Reflux Final 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride Inter3->Final 1. H2, Pd/C (Reduction) 2. HCl/Et2O (Salt formation) FlawedStart 5-Nitrobenzimidazole Mix Mixture of 1,5- and 1,6-Isomers FlawedStart->Mix Propyl Bromide Base (Non-selective) Mix->Final Difficult Separation Legend1 Preferred Regioselective Route

Caption: Figure 1. Regioselective synthesis strategy avoiding 1,5/1,6 isomer mixtures common in direct alkylation.

Detailed Synthetic Protocol (Lab Scale)

Objective: Synthesis of 10g of target compound.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 2,4-dinitrochlorobenzene (1 equiv) in THF.

    • Add propylamine (1.1 equiv) and triethylamine (1.2 equiv) dropwise at 0°C.

    • Stir at RT for 4 hours. The electron-withdrawing nitro groups activate the ring, ensuring rapid substitution at the C1 position.

    • Checkpoint: TLC should show complete consumption of starting material.

  • Partial Reduction & Cyclization:

    • Reduce the ortho-nitro group (or both) using H₂/Pd-C in Methanol.

    • Treat the resulting diamine with Formic Acid (or Triethyl Orthoformate) at reflux (80-100°C) for 3 hours. This closes the imidazole ring, locking the propyl group at position 1.

  • Final Reduction & Salt Formation:

    • If the C5-nitro group remains, reduce it via catalytic hydrogenation (H₂, 40 psi, Pd/C).

    • Filter catalyst over Celite.

    • Critical Step (Salt Formation): Dissolve the free amine oil in anhydrous Ethanol. Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.

    • Precipitate with Diethyl Ether. Filter the hygroscopic solid under Nitrogen.

Applications in Drug Discovery

The 1-propyl-1H-benzimidazol-5-amine scaffold is a "privileged structure" capable of binding to multiple biological targets.

Kinase Inhibition (ATP Mimicry)

Benzimidazoles are classical bioisosteres for the purine ring of ATP.

  • Mechanism: The benzimidazole N3 acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val/Leu residues).

  • Role of 1-Propyl: The N1-propyl group projects into the hydrophobic pocket (Gatekeeper region or Solvent Front), improving potency over the unsubstituted parent.

  • Role of 5-Amine: Provides a vector for attaching "tail" groups (ureas, amides) to access the DFG-out pocket or interact with ribose-binding residues.

GPCR & Epigenetic Targets
  • Histamine H4 Antagonists: Analogues of this scaffold have shown affinity for H4 receptors involved in inflammation.

  • HDAC Inhibitors: The 5-amine can be derivatized with a zinc-binding group (hydroxamic acid) to target Histone Deacetylases.

Handling, Stability, and Safety

Self-Validating Protocol for Storage: The dihydrochloride salt is hygroscopic. Improper handling leads to "gumming" and stoichiometry errors in biological assays.

ParameterProtocolRationale
Storage -20°C, DesiccatedPrevents hydrolysis and oxidation of the aromatic amine.
Weighing Glovebox or rapid weighingMaterial absorbs atmospheric water within minutes.
Solubilization DMSO (Stock: 100 mM)Water can cause slow oxidation over weeks; DMSO stocks are stable at -80°C for 6 months.
Safety Wear P100 respiratorAromatic amines are potential genotoxins. Handle as a suspected carcinogen.

Analytical Characterization

To verify the identity of the CAS 1269039-56-6 material, the following signals must be present.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 9.4 ppm (s, 1H): C2-H (Deshielded due to cationic salt form).

  • δ 7.8 - 7.2 ppm (m, 3H): Aromatic protons (C4, C6, C7).

  • δ 4.4 ppm (t, 2H): N-CH₂- (Triplet, distinct shift due to N1 attachment).

  • δ 1.9 ppm (m, 2H): -CH₂- (Propyl middle methylene).

  • δ 0.9 ppm (t, 3H): -CH₃ (Propyl terminal methyl).

  • Note: The -NH₂ protons may be broadened or exchanged with D₂O/solvent moisture, appearing as a broad hump at 4-6 ppm or integrated with water signal.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% TFA (Suppresses amine tailing).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Benzimidazole chromophore).

References

  • PubChem. (2025). Compound Summary: 1-Propyl-1H-benzimidazole (Parent Structure).[1] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Contextual reference for scaffold utility).

Sources

solubility profile of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride in Water vs. DMSO

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride, a key heterocyclic building block in contemporary drug discovery. Due to the limited availability of specific quantitative data in public literature, this document leverages foundational physicochemical principles and extensive field expertise to predict its behavior in two critical solvents: water and dimethyl sulfoxide (DMSO). We delve into the molecular characteristics governing solubility, compare the solvation mechanisms of water and DMSO, and provide robust, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. This guide is intended for researchers, chemists, and formulation scientists, offering the technical rationale and practical methodologies required to confidently handle and formulate this compound for downstream biological and chemical applications.

Introduction: The Critical Role of Solubility in Drug Discovery

In the trajectory of drug development, from initial hit identification to lead optimization and preclinical studies, a compound's solubility is a cornerstone physicochemical property.[1] Poor solubility can severely hamper research, leading to unreliable in vitro assay results, diminished in vivo bioavailability, and significant formulation challenges.[2] The subject of this guide, 1-Propyl-1H-benzimidazol-5-amine dihydrochloride, belongs to the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry. Understanding its solubility is not merely an academic exercise but a critical prerequisite for its effective use. This guide will dissect the expected solubility based on molecular structure and provide the means for its empirical validation.

Physicochemical Analysis of 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

A molecule's structure is the primary determinant of its solubility. The compound can be deconstructed into three key components that influence its interaction with solvents:

  • The Benzimidazole Core: This bicyclic aromatic system is inherently hydrophobic and rigid, a common feature of many benzimidazole derivatives that contributes to poor aqueous solubility in their neutral form.[3]

  • The Propyl Group & Primary Amine: The N-propyl substituent adds nonpolar character, further increasing hydrophobicity. Conversely, the 5-amine group (-NH₂) is a basic center.

  • The Dihydrochloride Salt Form: This is the most critical feature for aqueous solubility. As a dihydrochloride, the molecule possesses two equivalents of hydrochloric acid. These will protonate the two most basic nitrogen atoms—the primary amine at the 5-position and one of the imidazole ring nitrogens. This creates a dicationic, highly polar species. The conversion of a neutral amine to a salt is a classic and highly effective strategy for enhancing aqueous solubility.[4][5]

Based on this structural analysis, we can predict that the compound's solubility will be a tale of two opposing forces: the hydrophobic core and the hydrophilic, charged salt form.

Comparative Solubility Profile: Water vs. DMSO

The choice of solvent is paramount in research, with water being the medium of biology and DMSO being the workhorse of compound management. Their distinct properties lead to different solvation behaviors.

Solubility in Water: The Universal Biological Solvent

Water is a highly polar protic solvent.[6][7] Its ability to form extensive hydrogen bond networks and its large dipole moment make it an excellent solvent for ionic and polar compounds.[8][9]

  • Predicted Solubility: High.

  • Mechanism of Solvation: The dicationic form of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride will be readily solvated by water molecules. Water will form spheres of hydration around the charged centers (the protonated amines) and the chloride counter-ions, effectively shielding them from each other and dispersing the compound throughout the solvent.[10] The ability of the amine groups to act as hydrogen bond donors will further enhance this interaction.

  • Critical Factor - pH Dependence: The aqueous solubility of this compound is expected to be highly pH-dependent. At acidic to neutral pH, the amine groups will remain protonated, ensuring high solubility. However, as the pH increases into the alkaline range, the amine groups will be deprotonated, returning the molecule to its less polar, free-base form. This will drastically reduce its aqueous solubility, likely causing precipitation. This pH-dependent behavior is a known characteristic of amine salts and benzimidazole derivatives.[11][12]

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Stocking Solvent

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[13][14] This versatility has made it the industry standard for preparing high-concentration stock solutions for compound libraries.[3]

  • Predicted Solubility: Very High.

  • Mechanism of Solvation: DMSO's large dipole, with its exposed oxygen atom acting as a strong hydrogen bond acceptor, allows it to effectively solvate the cationic centers of the molecule. Simultaneously, the nonpolar methyl groups can interact favorably with the hydrophobic benzimidazole core and propyl chain. This amphipathic nature allows DMSO to disrupt the crystal lattice of the solid compound effectively.[15]

  • Practical Implications: DMSO's ability to dissolve compounds at high concentrations (e.g., 10-30 mM) is essential for high-throughput screening (HTS).[3] However, researchers must be mindful of potential "solvent shock" when diluting a concentrated DMSO stock into an aqueous buffer, which can cause the compound to precipitate if its kinetic solubility limit is exceeded.[3]

Summary of Predicted Solubility Profile
SolventPredicted SolubilityPrimary Solvation MechanismKey Experimental Considerations
Water High (pH-dependent)Ion-dipole interactions (hydration spheres) and hydrogen bonding.[10]Solubility will decrease significantly at higher pH values. Buffer selection is critical for assays.
DMSO Very HighStrong dipole interactions, hydrogen bond acceptance, and nonpolar interactions.[13][15]Ideal for high-concentration stock solutions. Beware of precipitation upon dilution into aqueous media ("solvent shock").[3]

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The two most relevant types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[16]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the "gold standard" for determining the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[17]

Objective: To determine the maximum concentration of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride that can be dissolved in a given solvent at equilibrium.

Materials:

  • 1-Propyl-1H-benzimidazol-5-amine dihydrochloride (solid)

  • Solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker

  • 0.22 µm syringe filters or filter plates

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Compound Addition: Accurately weigh an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining after equilibration) into a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Filtration: Carefully withdraw a portion of the supernatant, avoiding any solid particles. Filter the supernatant through a 0.22 µm filter to remove all undissolved solids. This step is critical to ensure only the dissolved compound is measured.

  • Quantification:

    • Prepare a series of standard solutions of the compound at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions on an HPLC-UV system.

    • Accurately dilute the filtered sample and analyze it using the same HPLC-UV method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Account for the dilution factor to calculate the final thermodynamic solubility, typically expressed in µg/mL or µM.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Quantification A Weigh Excess Solid Compound B Add Precise Volume of Solvent A->B C Agitate for 24-48h at Constant Temp B->C D Filter Supernatant (0.22 µm filter) C->D E Analyze via HPLC-UV D->E F Calculate Concentration vs. Calibration Curve E->F G Thermodynamic Solubility (µg/mL) F->G Final Result

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput assay is used in early discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock into an aqueous buffer.[17][18]

Objective: To determine the concentration at which 1-Propyl-1H-benzimidazol-5-amine dihydrochloride begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader capable of nephelometry or turbidimetry (light scattering measurement)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound by dissolving it in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer. This is typically done by adding a small volume of the DMSO stock (e.g., 1-2 µL) to a larger volume of buffer (e.g., 98-199 µL) to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for any precipitation to occur.

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer or plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO only).

Conclusion and Recommendations

Based on a thorough analysis of its molecular structure, 1-Propyl-1H-benzimidazol-5-amine dihydrochloride is predicted to be a highly soluble compound in both aqueous media (particularly at acidic to neutral pH) and DMSO. The dicationic nature of this dihydrochloride salt is the dominant factor driving its aqueous solubility, while DMSO's powerful and versatile solvent properties ensure its utility for creating concentrated stock solutions.

For drug development professionals, this favorable solubility profile suggests that the compound can likely be formulated directly in aqueous buffers for many in vitro assays, minimizing the confounding effects of DMSO. However, it is imperative to validate these predictions empirically. We strongly recommend performing a thermodynamic solubility measurement using the shake-flask protocol provided to establish a definitive solubility value in key biological buffers. This data will be invaluable for ensuring the accuracy of biological screening results and for guiding future formulation strategies.

References

  • Title: Properties of Water (A-level Biology) Source: Study Mind URL: [Link]

  • Title: 2.2 Water – Concepts of Biology – 1st Canadian Edition Source: BCcampus Open Publishing URL: [Link]

  • Title: 2.15: Water - Water's Solvent Properties Source: Biology LibreTexts URL: [Link]

  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Water Water as a Solvent Unique Properties of Water Solvent Source: Sariya College, Suriya URL: [Link]

  • Title: DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool Source: Pro-Active Bio URL: [Link]

  • Title: The Properties of Water | AQA A Level Biology Revision Notes 2015 Source: Save My Exams URL: [Link]

  • Title: Experiment 27 - Amines and Amides Source: Jay C. McLaughlin URL: [Link]

  • Title: Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: MDPI URL: [Link]

  • Title: DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT Source: Gaylord Chemical URL: [Link]

  • Title: Dimethyl sulfoxide Source: American Chemical Society URL: [Link]

  • Title: ADME Solubility Assay Source: BioDuro URL: [Link]

  • Title: Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins Source: ResearchGate URL: [Link]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

  • Title: The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and its Solid Dispersions Source: iMedPub URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Dr. Sapna Gupta URL: [Link]

  • Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Source: Dr. Sapna Gupta URL: [Link]

Sources

Technical Guide: Toxicity, Handling, and Containment of Benzimidazole Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole dihydrochloride salts represent a critical class of pharmacophores used extensively in the development of anthelmintics, proton pump inhibitors, and antineoplastic agents. While the benzimidazole core is a privileged structure in drug discovery, its dihydrochloride salt form presents unique handling challenges distinct from the free base.

This guide addresses the dual-hazard profile of these compounds:

  • Biological Toxicity: Potent inhibition of microtubule polymerization (teratogenicity and cytotoxicity risks).

  • Physicochemical Hazards: Extreme hygroscopicity and acidity (pH < 2 in solution), leading to corrosive dusts and stability issues.

Chemical & Physical Characterization

To handle these salts safely, one must understand why they behave differently than the parent compound.

The Dihydrochloride Implication

The benzimidazole ring contains two nitrogen atoms: one pyrrole-like (acidic) and one pyridine-like (basic, pKa ~5.6). A dihydrochloride salt typically implies the presence of an additional basic functional group (e.g., an amino side chain like 2-(aminomethyl)benzimidazole) that has also been protonated.

PropertyCharacteristicOperational Impact
Hygroscopicity High to DeliquescentRapidly absorbs atmospheric moisture, leading to clumping, hydrolysis, and weighing errors.[1]
Acidity High (Lewis Acid equivalent)1% aqueous solution can have pH 1.0–2.0. Corrosive to mucous membranes and metal spatulas.
Electrostatics High Static ChargeDry powders "fly" easily; requires anti-static guns or ionizing blowers during weighing.

Toxicological Profile & Mechanism

The toxicity of benzimidazoles is not merely general cytotoxicity; it is a specific, mechanism-based hazard targeting dividing cells.

Mechanism of Action: Microtubule Destabilization

Benzimidazoles bind to the colchicine-sensitive site of


-tubulin. Unlike taxanes (which stabilize microtubules), benzimidazoles prevent the polymerization of tubulin dimers into microtubules.
  • Consequence: Failure of the mitotic spindle formation.

  • Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis.

  • Risk: This mechanism underpins the teratogenic and reproductive toxicity potential of the class (e.g., skeletal malformations in fetuses).

Visualization: The Toxicity Cascade

The following diagram illustrates the biological pathway from exposure to cellular toxicity.

Benzimidazole_Toxicity_Mechanism Exposure Benzimidazole Salt Exposure (Inhalation/Dermal) Systemic Systemic Absorption Exposure->Systemic Target Target: Beta-Tubulin (Colchicine Binding Site) Systemic->Target Distribution Inhibition Inhibition of Tubulin Polymerization Target->Inhibition High Affinity Binding Spindle Mitotic Spindle Failure Inhibition->Spindle Microtubule Depletion Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Outcome1 Apoptosis (Cytotoxicity) Arrest->Outcome1 Outcome2 Teratogenicity (Reproductive Toxicity) Arrest->Outcome2 In Developing Fetus

Caption: Figure 1.[2][3] Mechanism of benzimidazole-induced toxicity via tubulin polymerization inhibition.

Risk Assessment & Control Banding

Because specific toxicological data (LD50) may be missing for novel research derivatives, researchers must apply Control Banding based on the core structure.

Occupational Exposure Banding (OEB) Assignment

Treat any novel benzimidazole dihydrochloride as OEB 3 (Potent/Toxic) until proven otherwise.

CriteriaClassificationRequired Containment
Hazard Statement H360 (May damage fertility/unborn child), H341 (Suspected mutagen)High Containment
Physical State Fine, acidic dustHEPA Filtration Required
OEL Estimate 10 – 100

Vented Enclosure / Isolator

Handling & Containment Protocols

This section details the "Self-Validating" workflows required to handle these salts without compromising safety or data integrity.

Storage and Stability

The Problem: Hydrolysis. Moisture absorption converts the free-flowing powder into a sticky gum, altering the molecular weight (hydration shell) and degrading the salt.

  • Protocol:

    • Store in amber glass vials with PTFE-lined caps (avoid metal caps; HCl gas can corrode them).

    • Secondary containment: Desiccator cabinet with active silica gel or

      
      .
      
    • Validation: Visually inspect for "caking" before use. If caked, the effective mass is invalid.[1]

Weighing and Solubilization Workflow

The Problem: Static charge causes dust dispersion; acidity causes exotherms upon dissolution.

Handling_Workflow Start Start: Solid Reagent Check Visual Check: Is it Caked? Start->Check Reject Reject/Recrystallize Check->Reject Yes (Wet) PPE Don PPE: Nitrile (Double) + Resp Check->PPE No (Free Flowing) Weigh Weighing: Use Anti-Static Gun PPE->Weigh Dissolve Solubilization: Add Solvent SLOWLY Weigh->Dissolve In Fume Hood Neutralize Neutralization: Buffer to pH 7.4 Dissolve->Neutralize Exotherm Check Use Experimental Use Neutralize->Use

Caption: Figure 2. Safe handling workflow for hygroscopic benzimidazole salts.

Step-by-Step Solubilization Protocol
  • Preparation: Calculate the required molarity based on the anhydrous molecular weight, but weigh the salt assuming a potential hydrate correction if the CoA indicates water content.

  • Solvent Choice: DMSO is preferred for stock solutions (stability). Water is possible but will be highly acidic (pH ~1-2).

  • Dissolution:

    • Add solvent to the powder (not powder to solvent) to prevent "puffing."

    • Caution: The hydration of the dihydrochloride is exothermic . Allow the vial to cool before capping.

  • Neutralization (Critical for Bioassays):

    • Benzimidazole 2HCl solutions are cytotoxic due to acidity alone.

    • Do not add NaOH pellets directly.

    • Method: Dilute the acidic stock (e.g., 10 mM in DMSO) into a high-capacity buffer (e.g., 100 mM HEPES or PBS) to achieve the final assay concentration. Verify pH is physiological (7.2–7.4) using micro-pH strips.

Emergency Procedures

Spills (Solid State)
  • Do not use water (creates corrosive acid spread).

  • Cover with Sodium Bicarbonate or Calcium Carbonate powder to neutralize the acidity.

  • Sweep up carefully (avoid dust) into a hazardous waste container.

  • Clean area with 70% Ethanol followed by soap and water.

Exposure First Aid
  • Eye Contact: Immediate irrigation for 15 minutes.[4] The acidic nature of the salt causes rapid corneal damage.

  • Skin Contact: Wash with soap and water.[4] Do not use ethanol on skin (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (HCl gas irritation), seek medical attention.

References

  • Mechanism of Action: Zhou, Y., et al. (2016). "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin."[5] Phytopathology.

  • General Toxicity: "Benzimidazole - Hazardous Substance Fact Sheet." New Jersey Department of Health.

  • Salt Selection & Hygroscopicity: Gupta, D., et al. (2015). "Salt Screening: A Critical Step in Drug Development."[6] Pharmaceutical Technology.[7]

  • Occupational Exposure Banding: NIOSH (2019). "The NIOSH Occupational Exposure Banding Process for Chemical Risk Management." CDC/NIOSH.

  • Safety Data Sheet (Representative): "2-(Aminomethyl)benzimidazole dihydrochloride SDS." Fisher Scientific.

Sources

Methodological & Application

Technical Guide: Preparation of Stock Solutions for 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a rigorous methodology for the preparation, handling, and storage of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride . This compound belongs to the class of amino-benzimidazoles, often utilized as bioactive scaffolds in kinase inhibition studies, receptor binding assays, and as precursors in the synthesis of azo-dyes and high-performance polymers.

Critical Chemical Context: The "dihydrochloride" (


) designation is the defining variable for this protocol. Unlike the free base, the salt form exhibits:
  • Enhanced Aqueous Solubility: The ionization of the benzimidazole and amine nitrogens facilitates dissolution in water.

  • Acidity: Dissolution releases protons (

    
    ), significantly lowering the pH of unbuffered solvents.
    
  • Hygroscopicity: The salt lattice is prone to absorbing atmospheric moisture, necessitating strict weighing protocols to ensure molar accuracy.

Physicochemical Profile & Solubility Logic

Before uncapping the vial, the researcher must understand the fundamental properties that dictate solvent choice.

PropertySpecificationImplication for Protocol
Chemical Structure Benzimidazole core with C5-amine and N1-propyl groupAromatic amine is oxidation-sensitive; protect from light.
Salt Form Dihydrochloride (

)
MW Correction Required. Do not use Free Base MW for calculations.
Hygroscopicity HighWeigh rapidly; do not leave vial open. Store with desiccant.
Solubility (Water) High (>20 mg/mL estimated)Resulting solution will be acidic (pH < 3).
Solubility (DMSO) High (>10 mg/mL)Preferred for biological stock solutions (cryoprotective).
Solubility (Ethanol) ModerateSuitable for specific chemical synthesis; less ideal for long-term storage.
Decision Matrix: Solvent Selection

Use the following logic flow to determine the correct solvent system for your specific application.

SolventSelection Start Start: Define Application BioAssay Biological Assay (Cell Culture / Enzyme) Start->BioAssay ChemSyn Chemical Synthesis (Intermediate) Start->ChemSyn InVivo In Vivo / Animal Study Start->InVivo DMSO_Path Primary Choice: DMSO (Store at -80°C) BioAssay->DMSO_Path Standard ChemSyn->DMSO_Path If anhydrous required Water_Path Aqueous Buffer (Prepare Fresh) ChemSyn->Water_Path If pH < 4 is acceptable Formulation Formulation Required (Saline/Cyclodextrin) InVivo->Formulation Adjust pH to 7.4

Figure 1: Solvent selection strategy based on downstream experimental requirements.

Protocol A: Preparation of 10 mM Stock in DMSO (Standard)

This is the gold standard for long-term storage and cellular assays. DMSO prevents hydrolysis and minimizes oxidative stress compared to aqueous solutions.

Reagents & Equipment[1][2][3][4]
  • Compound: 1-Propyl-1H-benzimidazol-5-amine dihydrochloride.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell Culture Grade).
    
  • Container: Amber glass vial (borosilicate) with PTFE-lined cap. Note: Avoid polypropylene for long-term DMSO storage if possible, though acceptable for short term.

  • Filtration: 0.22

    
    m PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate).
    
Step-by-Step Methodology

1. Molar Mass Calculation (The "Salt Correction") You must account for the mass of the two HCl molecules.



Assume 

Da (C10H13N3). Target

Da. Check the label on your specific bottle for the exact batch molecular weight.

2. Weighing (Hygroscopic Handling)

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • Action: Weigh exactly 2.48 mg of powder.

  • Target: This mass in 1.0 mL of solvent yields a 10 mM solution.

  • Tip: If the powder is clumped, it has absorbed water.[1] Do not attempt to dry it in an oven (risk of oxidation). Instead, weigh the "wet" mass and accept a minor concentration error (<5%) or determine water content via TGA if critical.

3. Dissolution

  • Add 500

    
    L  of DMSO to the powder.
    
  • Vortex vigorously for 30 seconds. The solution should be clear.

  • Add the remaining 500

    
    L  of DMSO to wash down the sides.
    
  • Invert 5 times.

4. Sterilization (Optional but Recommended)

  • If using for cell culture, filter through a 0.22

    
    m PTFE filter into a sterile amber vial.
    
  • Caution: DMSO increases skin permeability. Wear nitrile gloves.

5. Storage

  • Aliquot into volumes of 50-100

    
    L to avoid freeze-thaw cycles.
    
  • Store at -80°C (Stable for 6 months) or -20°C (Stable for 1 month).

Protocol B: Aqueous Preparation & pH Management

Use this protocol only if DMSO is incompatible with your assay.

The Acidity Trap: A 10 mM solution of a dihydrochloride salt releases 20 mM of


. In unbuffered water, the pH will drop to ~1.7.
  • Direct dissolution in PBS: May cause precipitation if the free base is insoluble at neutral pH.

  • Correct Method: Dissolve in water first, then dilute into buffer.

Methodology
  • Dissolve 2.48 mg of compound in 1.0 mL of Nuclease-free water .

  • QC Check: Measure pH. It should be acidic. The solution should be clear.

  • Dilution: When adding to cell media (e.g., DMEM + 10% FBS), ensure the dilution factor is at least 1:1000 to allow the media's bicarbonate buffer to neutralize the acidity.

    • Example: 1

      
      L stock into 1 mL media 
      
      
      
      10
      
      
      M final. The pH shift will be negligible.
    • Warning: Adding >10% v/v of this stock to media will turn the media yellow (acidic) and kill cells via acidosis, not drug toxicity.

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Precipitation upon thawing DMSO crystallized or saturation reached.Warm vial to 37°C for 5 mins; vortex. If solid remains, sonicate.
Color change (Darkening) Oxidation of the amine group.Discard. Ensure future stocks are stored under nitrogen/argon in amber vials.
Precipitation in Media "Crash-out" effect upon dilution.Dilute the DMSO stock into an intermediate buffer (e.g., PBS) step-wise, or reduce final concentration.[2]
Workflow Visualization

StockPrepWorkflow Calc 1. Calculate Mass (Use MW of Salt!) Weigh 2. Weigh Powder (Quickly/Dry) Calc->Weigh Dissolve 3. Add DMSO (Vortex/Sonicate) Weigh->Dissolve Filter 4. Syringe Filter (PTFE 0.22µm) Dissolve->Filter Aliquot 5. Aliquot & Freeze (-80°C) Filter->Aliquot

Figure 2: Step-by-step workflow for generating a sterile, stable stock solution.

References

  • MedChemExpress (MCE). Compound Handling Instructions: Solubility and Stock Solution Preparation. Retrieved from .

  • Sigma-Aldrich (Merck). Handling Hygroscopic and Moisture-Sensitive Compounds. Retrieved from .

  • National Institutes of Health (NIH) / PubChem. 2-Aminobenzimidazole Compound Summary (Structural Analog). PubChem CID 13624. Retrieved from .

  • Solenis. Practical Example: Finding Molarity in a Lab Dilution. Retrieved from .

  • ThermoFisher Scientific. DMSO Compatibility with Plastics and Filtration Membranes. Retrieved from .

Sources

The Versatile Intermediate: Application Notes for 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride , a key intermediate in contemporary drug discovery and development. With a focus on practical utility for researchers and scientists, this document details robust protocols for its use in amide bond formation, a critical reaction in the synthesis of a wide range of biologically active molecules. By explaining the causality behind experimental choices and providing validated, step-by-step procedures, this guide serves as an essential resource for leveraging this versatile building block in medicinal chemistry.

Introduction: The Benzimidazole Scaffold

The benzimidazole nucleus, an isostere of naturally occurring purines, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique structure, featuring a fusion of benzene and imidazole rings, allows for diverse molecular interactions, including hydrogen bonding and π-π stacking, making it an ideal framework for designing targeted therapeutics.[2] 1-Propyl-1H-benzimidazol-5-amine, in its dihydrochloride salt form for enhanced stability and solubility, is a valuable derivative that serves as a cornerstone for building more complex molecules, particularly those requiring a primary amine for further elaboration. This guide will focus on its practical application as a nucleophile in amide coupling reactions.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is paramount for successful and reproducible synthetic outcomes. The dihydrochloride salt form of 1-Propyl-1H-benzimidazol-5-amine significantly influences its handling and reaction conditions.

Data Summary
PropertyValue (Estimated/Typical)Rationale and Experimental Considerations
Molecular Formula C₁₀H₁₅Cl₂N₃-
Molecular Weight 248.16 g/mol -
Appearance White to off-white solidVisual inspection.
Solubility High in aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF). Moderate in alcohols (e.g., Methanol, Ethanol). Low in non-polar aprotic solvents (e.g., Dichloromethane, Toluene).[1][3][4]The dihydrochloride salt form significantly increases polarity and aqueous solubility. For reactions in less polar solvents, liberation of the free base is necessary.
pKa (of protonated amine) ~4-5The pKa of the aromatic amine is significantly lower than that of aliphatic amines (~9-11) due to the delocalization of the nitrogen lone pair into the aromatic system.[5][6] This reduced basicity necessitates the use of a non-nucleophilic base to deprotonate it for subsequent reactions.
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.The hydrochloride salt is hygroscopic and should be protected from moisture.
Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Application in Synthesis: Amide Bond Formation

The primary amine at the C-5 position of the benzimidazole core is a versatile handle for introducing a wide variety of substituents via amide bond formation. This is a common and critical step in the synthesis of many pharmaceutical agents.

General Workflow

The overall process involves the liberation of the free amine from its dihydrochloride salt, followed by coupling with a carboxylic acid or its activated derivative.

G cluster_0 Step 1: Free Base Liberation cluster_1 Step 2: Amide Coupling a 1-Propyl-1H-benzimidazol-5-amine dihydrochloride d Free 1-Propyl-1H-benzimidazol-5-amine a->d Deprotonation b Non-nucleophilic Base (e.g., DIPEA, Et3N) b->d c Aprotic Solvent (e.g., DCM, DMF) c->d e Carboxylic Acid (R-COOH) g Final Amide Product d->g Nucleophilic Attack e->g f Coupling Agent (e.g., EDC, HATU) f->g G start reagent1 1-Propyl-1H-benzimidazol- 5-amine dihydrochloride start->reagent1 plus1 + reagent1->plus1 reagent2 R-COOH (Carboxylic Acid) plus1->reagent2 product N-(1-Propyl-1H-benzimidazol-5-yl)amide reagent2->product EDC, HOBt, DIPEA DCM, rt

Caption: Amide coupling of 1-Propyl-1H-benzimidazol-5-amine.

Materials and Reagents
  • 1-Propyl-1H-benzimidazol-5-amine dihydrochloride

  • Carboxylic acid of interest (e.g., 3,4-Dichlorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Propyl-1H-benzimidazol-5-amine dihydrochloride (1.0 eq.).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to the flask (concentration typically 0.1-0.2 M).

  • Addition of Reactants: Add the carboxylic acid (1.0-1.1 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) to the suspension.

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq.) dropwise. The addition of excess base is necessary to neutralize both hydrochloride salts and the HCl generated during the reaction. Stir for 15 minutes at 0 °C.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide. [7]

Conclusion

1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a highly valuable and versatile chemical intermediate. Its utility, particularly in the construction of amide bonds, provides a reliable entry point for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical steps required to successfully incorporate this building block into their synthetic strategies, thereby accelerating the pace of drug discovery and development.

References

  • Chemistry LibreTexts. (2020, August 1). 5.6: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Dunne, A., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry.
  • IJRAR. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. IJRAR. Retrieved February 26, 2026, from [Link]

  • Khan, S. A., et al. (2022).
  • Kranthi Kumar, T., et al. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Retrieved February 26, 2026, from [Link]

  • MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzimidazole. PubChem. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved February 26, 2026, from [Link]

  • Rasayan J. Chem. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan J. Chem. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Thermo Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved February 26, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

microwave-assisted synthesis of 1-Propyl-1H-benzimidazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Regioselective Synthesis of 1-Propyl-1H-benzimidazol-5-amine Derivatives via Microwave Irradiation

Executive Summary

Target Molecule: 1-Propyl-1H-benzimidazol-5-amine CAS Registry Number (Generic Core): 96-97-9 (5-aminobenzimidazole core reference) Application: Primary scaffold for H1-antihistamines, antiparasitics (albendazole analogs), and kinase inhibitors. Methodology: Microwave-Assisted Organic Synthesis (MAOS).[1]

Abstract: This protocol details a robust, three-step microwave-assisted synthesis of 1-propyl-1H-benzimidazol-5-amine. Unlike conventional thermal methods, which often suffer from long reaction times (12–24 h) and poor regioselectivity (yielding mixtures of 1,5- and 1,6-isomers), this MAOS workflow reduces total synthesis time to under 1 hour while ensuring N1-regiocontrol. The strategy utilizes a nucleophilic aromatic substitution (


) on a fluoro-nitroaniline precursor, followed by acid-catalyzed cyclization and chemoselective nitro reduction.

Strategic Retro-Synthesis & Mechanistic Logic

To ensure the propyl group is exclusively located at the N1 position relative to the C5-amine, direct alkylation of 5-aminobenzimidazole is avoided due to tautomeric ambiguity (yielding N1/N3 mixtures). Instead, we employ a "Pre-Alkylation Strategy" .

The Logic Flow:

  • Regiocontrol (

    
    ):  The propyl chain is installed before ring closure using 2-fluoro-4-nitroaniline. The fluorine atom at the ortho position is highly activated for nucleophilic displacement by propylamine.
    
  • Ring Closure (Cyclization): The resulting diamine intermediate is cyclized with formic acid/trimethyl orthoformate.

  • Functionalization (Reduction): The 5-nitro group is reduced to the 5-amine using a rapid transfer hydrogenation protocol.

RetroSynthesis Target 1-Propyl-1H-benzimidazol-5-amine (Target) NitroInter 1-Propyl-5-nitro-1H-benzimidazole (Precursor) Target->NitroInter Nitro Reduction (Fe/Hydrazine) Diamine N2-Propyl-4-nitro-1,2-phenylenediamine (Regio-defined Intermediate) NitroInter->Diamine Cyclization (HCOOH) Start 2-Fluoro-4-nitroaniline + Propylamine Diamine->Start SNAr Displacement (MW, 10 min)

Figure 1: Retro-synthetic pathway ensuring N1-regioselectivity.

Equipment & Safety Prerequisites

Instrumentation:

  • Microwave Reactor: Single-mode dedicated reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure and 250°C. Do not use domestic microwaves due to lack of pressure control and uneven heating.

  • Vials: 10 mL and 30 mL heavy-walled borosilicate glass vials with crimp/snap caps and PTFE-coated silicone septa.

Safety Criticals:

  • Pressure Hazard: The cyclization step releases gas. Ensure the reactor has an active pressure release limit (set to 15 bar).

  • Hydrazine Hydrate: Highly toxic and unstable. Use only in a fume hood.

  • Reaction Volume: Do not fill microwave vials beyond 65% capacity to allow for headspace expansion.

Experimental Protocols

Step 1: Regioselective Displacement

Objective: Synthesis of N2-propyl-4-nitro-1,2-phenylenediamine.

Reagents:

  • 2-Fluoro-4-nitroaniline (1.0 equiv, 5.0 mmol)

  • Propylamine (1.5 equiv, 7.5 mmol)

  • Ethanol (Absolute, 4 mL)

  • DIPEA (Diisopropylethylamine) (1.0 equiv) – Optional acid scavenger

Procedure:

  • Dissolve 2-fluoro-4-nitroaniline (780 mg) in 4 mL of ethanol in a 10 mL microwave vial.

  • Add propylamine (0.62 mL) and DIPEA (0.87 mL). Cap the vial.

  • Microwave Parameters:

    • Temp: 120°C

    • Time: 10 minutes

    • Stirring: High

    • Absorption Level: Normal

  • Work-up: Cool to RT. The product often precipitates as a yellow/orange solid. Pour into ice water (20 mL). Filter, wash with cold water, and dry.

  • Validation: TLC (Hexane:EtOAc 7:3). The starting material (higher Rf) should disappear.

Step 2: Microwave Cyclization

Objective: Synthesis of 1-propyl-5-nitro-1H-benzimidazole.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[2]

  • Trimethyl Orthoformate (TMOF) (3.0 equiv)

  • Formic Acid (Catalytic amount, 5 drops) or use Formic Acid as solvent (3 mL)

    • Expert Tip: Using TMOF acts as a water scavenger, driving the equilibrium.

Procedure:

  • Place the dried diamine intermediate (approx. 4.5 mmol) into a 10 mL vial.

  • Add TMOF (1.5 mL) and Formic Acid (1.5 mL).

  • Microwave Parameters:

    • Temp: 140°C

    • Time: 8 minutes

    • Pressure Limit: 15 bar

  • Work-up: Evaporate excess solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (

    
     mL). Dry over MgSO₄ and concentrate.
    
  • Yield Expectation: >85%.

Step 3: Rapid Transfer Hydrogenation (Nitro Reduction)

Objective: Synthesis of 1-Propyl-1H-benzimidazol-5-amine.

Reagents:

  • 1-Propyl-5-nitrobenzimidazole (1.0 equiv)

  • Hydrazine Hydrate (80% aq., 5.0 equiv)

  • FeCl₃·6H₂O (Catalytic, 0.1 equiv) and Activated Carbon (catalyst support)

    • Alternative: Ammonium Formate (5 equiv) + 10% Pd/C (5 wt%).

Procedure (Fe/Hydrazine Method - Cost Effective):

  • Suspend the nitro-benzimidazole (1.0 mmol) and FeCl₃ (0.1 mmol) in Methanol (4 mL) in a 10 mL vial.

  • Add Activated Carbon (50 mg).

  • Add Hydrazine Hydrate (0.25 mL) dropwise. Caution: Exothermic.

  • Cap immediately.

  • Microwave Parameters:

    • Temp: 100°C

    • Time: 5 minutes

  • Work-up: Filter hot through a Celite pad to remove carbon/iron residues. Wash with hot methanol. Concentrate filtrate.[3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Process Workflow & Data Summary

Workflow cluster_0 Step 1: Regiocontrol cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction S1 2-Fluoro-4-nitroaniline + Propylamine MW1 MW: 120°C, 10 min S1->MW1 Int1 Intermediate Isolated MW1->Int1 S2 Add Formic Acid/TMOF Int1->S2 MW2 MW: 140°C, 8 min S2->MW2 Int2 5-Nitrobenzimidazole MW2->Int2 S3 Add Hydrazine/FeCl3 Int2->S3 MW3 MW: 100°C, 5 min S3->MW3 Prod Final Product: 1-Propyl-1H-benzimidazol-5-amine MW3->Prod

Figure 2: Step-by-step microwave execution workflow.

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional ThermalMicrowave ProtocolImprovement Factor
Step 1 Time 4–6 Hours (Reflux)10 Minutes24x Faster
Step 2 Time 12–24 Hours8 Minutes90x Faster
Step 3 Time 3–5 Hours5 Minutes36x Faster
Overall Yield 45–60%80–92%~1.5x Higher
Solvent Usage High (50–100 mL)Low (<10 mL)Green Chemistry

Troubleshooting & Expert Insights

  • Regioselectivity Check: If you observe a mixture of isomers in Step 1, ensure you are using 2-fluoro -4-nitroaniline. The fluoro-group is significantly more labile than the chloro-analog, allowing the reaction to proceed at lower temperatures where kinetic control favors the specific displacement.

  • Incomplete Cyclization: If the intermediate remains after Step 2, add 0.5 mL of conc. HCl to the formic acid mixture. The acid catalyst is crucial for the dehydration step of the formylated intermediate.

  • Iron Residues: In Step 3, if the product is colored (reddish/brown), iron residues are present. Pass the solution through a short silica plug or use the Pd/C method for higher purity requirements (e.g., biological assays).

References

  • Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.

  • Hosamani, K. M., et al. (2009).[4] Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nardi, M., et al. (2022).[5] The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules (MDPI).

  • Yilmaz, F., & Mentese, E. (2016). Microwave-Assisted Synthesis of Some 5(6)-Nitro-1H-Benzimidazoles. Semantic Scholar.

  • Chawla, A., et al. (2011).[3] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

Troubleshooting & Optimization

Technical Guide: Stabilization & Storage of 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a critical intermediate, often employed as a scaffold in the synthesis of angiotensin II receptor antagonists (like telmisartan analogs) and other bioactive heterocycles.

As a researcher, you are likely facing two distinct but coupled stability challenges:

  • Hygroscopicity (The "Physical" Failure): As a dihydrochloride salt, the lattice energy is high, but the hydration enthalpy of the chloride ions is significant. It aggressively scavenges atmospheric water, leading to deliquescence (turning into a sticky gum).

  • Oxidative Instability (The "Chemical" Failure): The primary amine (

    
    ) at the 5-position is electron-rich. While the salt form (
    
    
    
    ) protects the nitrogen lone pair, the presence of moisture allows for localized hydrolysis/deprotonation. Once the free base is accessible, it rapidly oxidizes to form colored azo-dimers or quinoid species (browning).

The Golden Rule: Moisture is the gateway drug for oxidation. If you control the water, you control the degradation.

Interactive Troubleshooting Modules

Module A: My Powder has Turned Sticky or Clumped

Diagnosis: Hygroscopic Failure / Deliquescence. Severity: High (Weighing errors, accelerated chemical degradation).

The Mechanism: The dihydrochloride salt creates a hygroscopic environment. When the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid surface adsorbs water. This water acts as a plasticizer, lowering the glass transition temperature (


) of the surface, causing "caking." More critically, this adsorbed water layer acts as a solvent medium where oxidation reactions occur 100x faster than in the solid state.

Protocol: The "Dry-Rescue" Workflow

  • Immediate Action: Do not attempt to scrape the sticky solid with a metal spatula (metal ions can catalyze oxidation). Use a Teflon or chemically resistant plastic spatula.

  • Drying (If mildly clumped):

    • Place the open vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or high-grade silica gel.
      
    • Apply vacuum (< 10 mbar) for 24 hours.

    • Note: Do not use heat (> 40°C) as this may accelerate the oxidation of the moist amine.

  • Prevention (The "Argon Blanket"):

    • After every use, flush the headspace of the vial with dry Argon or Nitrogen gas for 10-15 seconds before capping. Argon is heavier than air and provides a superior barrier.

    • Wrap the cap interface with Parafilm®.

Module B: The White Powder has Turned Pink/Brown

Diagnosis: Oxidative Degradation.[1] Severity: Moderate to Critical (Impurity formation).

The Mechanism: The "browning" is characteristic of aromatic amine oxidation. Even trace amounts of the free base (equilibrium driven by moisture) can undergo Single Electron Transfer (SET) to form a radical cation. These radicals couple to form azo-linkages (


) or polymerize into complex conjugated systems (melanins), which are intensely colored even at ppm levels.

Protocol: Assessing Usability

  • Visual Check: A faint pink hue often indicates < 1% impurity. For crude synthesis, this may be acceptable. For analytical standards, it is not.

  • LC-MS Verification: Run a sample. Look for the [M+H]+ peak of the dimer (approx.

    
    ) or N-oxide species (+16 Da).
    
  • Recrystallization (The "Rescue"):

    • If degradation is significant (>5%), recrystallize.

    • Solvent System: Ethanol/HCl. Dissolve the salt in minimal warm ethanol acidified with a few drops of conc. HCl (to ensure full protonation and suppression of oxidation).

    • Cool slowly to 4°C. The pure dihydrochloride should crystallize out, leaving the colored oxidized impurities in the supernatant.

Storage & Handling Specifications

Summary Table: Optimal Conditions

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Arrhenius equation dictates that lowering T slows reaction rates. -20°C effectively "freezes" moisture mobility.
Atmosphere Inert (Argon/N2) Displaces oxygen, preventing the initial radical formation step.
Container Amber Glass Blocks UV/Vis light which can photo-catalyze the cleavage of N-H bonds.
Desiccant Required Secondary barrier against moisture permeation through the cap.

Visualizing the Degradation Cascade

The following diagram illustrates the causal link between moisture ingress and the eventual chemical degradation (coloring) of the compound.

DegradationPathway Storage Improper Storage (High Humidity / Air) Hygro Hygroscopic Action (Water Adsorption) Storage->Hygro H2O Ingress Mobility Molecular Mobility & Partial Hydrolysis Hygro->Mobility Solvation Oxidation Oxidation of Amine (Radical Formation) Mobility->Oxidation O2 Attack on Free Base Equilibrium Coupling Azo/Quinone Coupling Oxidation->Coupling Dimerization Result Brown/Pink Discoloration (Purity Loss) Coupling->Result Chromophore Formation

Figure 1: The "Moisture-Oxidation Cascade." Note how water adsorption is the precursor event that facilitates the chemical oxidation.

Standard Operating Procedure (SOP) for Solution Preparation

Context: Users often degrade the compound during sample preparation by using non-degassed solvents.

Step-by-Step Protocol:

  • Solvent Choice: Use DMSO-d6 or Methanol-d4 for NMR. For reactions, dry DMF or DMSO is preferred. Avoid water unless the pH is strictly controlled (< pH 4).

  • Degassing: Sparge the solvent with Nitrogen for 5-10 minutes before adding the solid. Dissolved oxygen in solvents is a silent killer of aromatic amines.

  • Dissolution: Add the solid 1-Propyl-1H-benzimidazol-5-amine dihydrochloride to the solvent.

    • Tip: If the solution turns pink immediately, your solvent may be basic or contain peroxides. Use high-grade anhydrous solvents.

  • Usage Window: Use solutions within 4 hours at room temperature. If storage is needed, freeze at -20°C immediately.

References

  • Sigma-Aldrich. (n.d.). 1-Propyl-1H-benzimidazol-5-amine hydrochloride Safety Data Sheet. Retrieved from [2]

  • Söylemez, E., & Göktaş, E. F. (2023).[3] Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.[3] Food Additives & Contaminants: Part A, 40(4), 542–551.[3] Retrieved from

  • Lai, C., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. Retrieved from

  • World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from

  • BenchChem. (n.d.). Handling and storage of hygroscopic amine hydrochlorides. Retrieved from

Sources

hygroscopic nature of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride handling tips

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Propyl-1H-benzimidazol-5-amine dihydrochloride

Introduction: Welcome to the technical support guide for 1-Propyl-1H-benzimidazol-5-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling of this compound, with a specific focus on its hygroscopic nature. As a dihydrochloride salt of an amine, this molecule possesses a strong affinity for atmospheric moisture.[1][2] Improper handling can lead to significant physical and chemical changes, compromising experimental accuracy and reproducibility.[1][3] This guide provides in-depth, field-proven insights and protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity and why is 1-Propyl-1H-benzimidazol-5-amine dihydrochloride susceptible to it?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] 1-Propyl-1H-benzimidazol-5-amine dihydrochloride is the salt form of a parent amine compound, created by reacting it with two equivalents of hydrochloric acid. This salt formation enhances properties like solubility but also introduces highly polar hydrochloride moieties. These ionic groups have a strong affinity for polar water molecules in the air, causing the compound to readily absorb moisture. This can be a significant issue, especially in environments with high relative humidity.[1][4]

Q2: What are the direct consequences if this compound absorbs moisture?

A2: Moisture absorption can lead to several undesirable outcomes that compromise sample integrity:

  • Physical Changes: The most immediate effect is a change in the physical state. The fine powder may become clumpy, form a paste, or even completely deliquesce (dissolve in the absorbed water).[1] This makes the material difficult to handle and dispense accurately.

  • Inaccurate Weighing: This is the most critical issue for quantitative experiments. As the substance absorbs moisture on the analytical balance, its mass will continuously increase, making it impossible to obtain an accurate weight.[3][5][6] This leads to errors in solution concentration, affecting everything from reaction stoichiometry to dose-response curves.

  • Enhanced Degradation: While the compound may be stable when dry, the presence of water can potentially accelerate chemical degradation pathways over time.

  • Altered Dissolution Profile: Clumped or "bricked-up" material dissolves much more slowly than a fine, free-flowing powder because the solvent cannot efficiently penetrate the aggregated particles.[1][7]

Troubleshooting Guides

Issue 1: The weight reading on my analytical balance is continuously increasing.

This is a classic sign of a hygroscopic compound actively absorbing moisture from the air.[3][5]

Root Cause: The compound is exposed to ambient laboratory air during the weighing process. Standard analytical balances, even with draft shields, do not provide a moisture-free environment.

Solution: Implement the "Weighing by Difference" Protocol

This method minimizes atmospheric exposure and is the gold standard for hygroscopic materials.[5]

Step-by-Step Protocol:

  • Preparation: Place a clean, dry weighing vial or bottle with its cap on the analytical balance and tare to zero.

  • Initial Weighing: Record the exact mass of the empty, capped vial (Mass A).

  • Transfer (Away from Balance): Remove the vial from the balance. In a low-humidity environment if possible (e.g., near a nitrogen stream or in a glove bag), quickly add an approximate amount of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride to the vial and immediately replace the cap.

  • Second Weighing: Place the capped vial containing the compound back onto the balance. Record the stable mass (Mass B).

  • Dispensing: Quickly transfer the powder from the weighing vial into your receiving flask or beaker where it will be dissolved.

  • Final Weighing: Immediately recap the (now mostly empty) weighing vial and place it back on the balance. Record the final mass (Mass C).

  • Calculation: The exact mass of the compound transferred is Mass B - Mass C .

Weighing_Workflow cluster_balance On Analytical Balance cluster_bench Away From Balance A 1. Tare clean, capped vial B 2. Record Mass A (Vial + Cap) A->B C 3. Move vial off balance B->C E 5. Record Mass B (Vial + Cap + Compound) F 6. Dispense compound into receiving flask E->F G 7. Record Mass C (Vial + Cap + Residual) H 8. Calculate Mass Transferred (Mass B - Mass C) G->H D 4. Quickly add compound & recap D->E F->G Start Start Start->A C->D End End H->End Troubleshooting_Tree Start Problem Encountered Weight_Drift Weight is increasing on the balance? Start->Weight_Drift Yes Clumpy_Sample Sample is clumpy or oily? Start->Clumpy_Sample No Sol_Weight Use 'Weighing by Difference' Protocol Weight_Drift->Sol_Weight Slow_Dissolve Slow dissolution or clumping in solvent? Clumpy_Sample->Slow_Dissolve No Sol_Storage Improve Storage: Use Desiccator Equilibrate Temp Clumpy_Sample->Sol_Storage Yes Sol_Dissolve Improve Technique: Add powder to vortexing solvent Slow_Dissolve->Sol_Dissolve Yes

Caption: Decision tree for troubleshooting common handling issues.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from GenFollower. [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from CORECHEM Inc. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from Interactive Learning Paradigms, Incorporated. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from Chromatography Forum. [Link]

  • Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from Container Handbook. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from HepatoChem. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from Protocol Online. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from Chromatography Forum. [Link]

  • Codefine. (2026, February 17). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Retrieved from Codefine. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from ResearchGate. [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? Retrieved from Reddit. [Link]

  • Mettler Toledo. (n.d.). Weighing the Right Way with Lab Balances. Retrieved from Mettler Toledo. [Link]

  • Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. [Link]

  • Abbott, S. (n.d.). Powder Dissolution. Retrieved from Steven Abbott. [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Stability & Handling of 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

[1]

Executive Summary & Diagnostic Matrix

The Issue: Users frequently report that 1-Propyl-1H-benzimidazol-5-amine dihydrochloride (a white to off-white crystalline solid) develops a pink, violet, or brown coloration in solution or upon prolonged storage.[1]

The Verdict: This color change is a classic signature of oxidative degradation of the aromatic amine moiety . While the benzimidazole core is relatively stable, the primary amine (

1

Is my sample ruined? Not necessarily. Aromatic amines have high extinction coefficients; even trace parts-per-million (ppm) degradation can cause visible discoloration while the bulk purity remains >99%.[1]

Quick Diagnostic Matrix[1]
ObservationProbable CauseSeverityRecommended Action
Faint Pink / Rose Tint Early-stage auto-oxidation (Trace)LowSafe to use for most non-GMP applications.[1] Filter if necessary.
Dark Brown / Black Precipitate Advanced oxidation & polymerizationCriticalDo not use. Recrystallization required (See Protocol A).
Yellowing pH shift or photo-degradationModerateCheck pH.[1] If acidic (< pH 3), likely photo-degradation.[1] Protect from light.
Clumping / Wet Appearance Hygroscopic hydrolysisModerateDry under vacuum over

. Re-test purity.

Deep Dive: The Mechanism of Failure

To solve the problem, we must understand the chemistry. The color change is not random; it is a cascade reaction driven by oxygen and light.

The "Aniline" Liability

Although stabilized as a dihydrochloride salt, the molecule contains a 5-amino group structurally analogous to aniline or p-phenylenediamine.

  • Initiation: Light or trace metal ions trigger the loss of an electron from the nitrogen lone pair, forming a Radical Cation .

  • Coupling: These radicals are highly reactive and attack unoxidized molecules.

  • Chromophore Formation: The resulting dimers (azo bonds or quinone imines) have extended conjugated systems that absorb visible light strongly.

OxidationPathwaycluster_preventionIntervention PointsAmine5-Amine Precursor(Colorless)RadicalRadical Cation(Reactive Intermediate)Amine->Radical O2 / Light / Metal Ions DimerDimerization(N-N or C-N coupling)Radical->Dimer Fast Coupling ColorQuinone Imines / Azo Dyes(Pink/Brown Color)Dimer->Color Conjugation Extension Prev1Argon/NitrogenAtmospherePrev1->RadicalBlocks O2Prev2Amber Glassware(UV Block)Prev2->AmineBlocks UV

Figure 1: The oxidative cascade of aromatic amines. Note that the "Color" stage can occur even with <1% chemical conversion.

Troubleshooting Protocols

Protocol A: Rescue Recrystallization

Use this when the sample is brown or has lost significant purity (<95%).

Principle: The dihydrochloride salt is highly polar. Oxidized polymeric impurities are often less soluble in acidic alcohol or can be adsorbed onto activated charcoal.

Materials:

  • Ethanol (Absolute)

  • Conc. HCl (Trace)

  • Activated Charcoal (Norit)

  • Celite filter aid[1]

Steps:

  • Dissolve: Dissolve the crude brown solid in the minimum amount of hot Ethanol (

    
    ).
    
  • Acidify: Add a few drops of concentrated HCl. Reason: Ensures the amine remains fully protonated (salt form), which is more stable.

  • Decolorize: Add activated charcoal (5-10% by weight). Stir at reflux for 15 minutes.

  • Filter: Filter hot through a Celite pad to remove the charcoal (which now holds the colored impurities).

  • Crystallize: Allow the filtrate to cool slowly to room temperature, then to

    
    . White needles should form.
    
  • Wash & Dry: Filter the crystals, wash with cold diethyl ether (to remove surface impurities), and dry under high vacuum.

Protocol B: Inert Handling for Sensitive Assays

Use this for biological assays where even trace oxidation products could interfere (e.g., redox assays).

  • Degas Solvents: Never dissolve this compound in "bench" water. Sparge all buffers/solvents with Nitrogen or Argon for 20 minutes before use.

  • Chelation (Optional): If your buffer permits, include 0.1 mM EDTA. Reason: EDTA sequesters trace iron/copper ions that catalyze the radical formation.

  • Fresh Prep: Prepare solutions immediately before use. Do not store stock solutions of the amine for >24 hours unless frozen at

    
    .
    

Frequently Asked Questions (FAQ)

Q1: Why is my "dihydrochloride" salt acidic? A: This is normal. The dihydrochloride form involves two equivalents of HCl. When dissolved in water, it dissociates, releasing protons (

1
  • Warning: Do not neutralize this solution (raise pH > 7) unless you intend to precipitate the free base. The free base is significantly more unstable to air oxidation than the salt.

Q2: Can I use the pink solution for an HPLC standard? A: Yes, but with caution. Run a blank. The pink color usually corresponds to a trace impurity that might appear as a small peak at a different retention time. If the main peak area is >99%, the "pink" is cosmetic.

Q3: How should I store the solid long-term? A:

  • Temperature:

    
     is ideal; 
    
    
    is acceptable.[1]
  • Atmosphere: Store under Argon or Nitrogen if possible.[2][3]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

Q4: Does the propyl group affect stability? A: The propyl group at the N1 position adds lipophilicity but does not significantly alter the oxidation potential of the 5-amino group. The stability issues are intrinsic to the 5-amino-benzimidazole core, not the propyl chain.

References

  • Sigma-Aldrich. 1-Propyl-1H-benzimidazol-5-amine hydrochloride Product Safety & Data. Available at: [1]

  • PubChem. 1-Propyl-1H-benzimidazole Compound Summary. National Library of Medicine. Available at:

  • Royal Society of Chemistry. Photo-oxidation of aromatic amines. Mechanism of radical cation formation and dimerization.[4] Available at:

  • National Institutes of Health (NIH). Oxidative transformation of aromatic amines. Detailed kinetics of aniline derivative oxidation. Available at:

Validation & Comparative

High-Resolution LC-MS/MS Profiling of 1-Propyl-1H-benzimidazol-5-amine: Fragmentation Dynamics and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS/MS profiling of 1-Propyl-1H-benzimidazol-5-amine , designed to serve as a definitive reference for structural validation and impurity differentiation in drug development workflows.

Content Type: Technical Comparison Guide Subject: 1-Propyl-1H-benzimidazol-5-amine (CAS: 80082-62-8) Methodology: Electrospray Ionization (ESI) Tandem Mass Spectrometry

Executive Summary

1-Propyl-1H-benzimidazol-5-amine is a critical pharmacophore often utilized as a scaffold in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and novel antihistamines. Its structural integrity is defined by the specific regiochemistry of the propyl group at the


 position and the amine at the 

position.

This guide compares the mass spectral performance of this compound against its primary structural "alternatives"—specifically its regioisomer (1-propyl-1H-benzimidazol-6-amine ) and the 2-propyl analog. We establish a self-validating fragmentation protocol to distinguish these isomers, which is a frequent challenge in process chemistry.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following LC-MS conditions are recommended. This protocol prioritizes the separation of regioisomers which often co-elute under standard generic gradients.

Table 1: Optimized LC-MS/MS Conditions

ParameterSetting / DescriptionRationale
Column C18 Core-Shell (2.1 x 100 mm, 1.7 µm)Core-shell particles provide the peak capacity needed to resolve the 5- and 6-amine isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures full protonation of the benzimidazole core (

).
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents suppression of the [M+H]+ signal.
Gradient 5% B to 40% B over 8 minShallow gradient specifically targets the retention shift between regioisomers.
Ionization ESI Positive (+)Benzimidazoles are highly basic; ESI+ yields robust [M+H]+ ions.
Collision Energy Stepped (15, 30, 45 eV)Ensures capture of both the labile alkyl loss and the stable ring-opening fragments.

Fragmentation Pattern Analysis

The mass spectral signature of 1-Propyl-1H-benzimidazol-5-amine is characterized by a specific "stripping" mechanism where the


-alkyl tail is lost prior to ring degradation.
Mechanistic Pathway
  • Precursor Ion (

    
     176.12):  The protonated molecule 
    
    
    
    .
  • Primary Fragmentation (

    
     134.07):  The dominant channel involves the loss of the propyl group as propene (
    
    
    
    , -42 Da) via a McLafferty-type rearrangement or charge-remote fragmentation. This yields the 5-aminobenzimidazole core.
  • Secondary Fragmentation (

    
     107.06):  The resulting core undergoes ring cleavage, typically ejecting Hydrogen Cyanide (HCN, -27 Da), a hallmark of benzimidazole scaffolds.
    
Visualization of Signaling Pathway

The following diagram illustrates the fragmentation hierarchy and the specific mass transitions used for validation.

FragmentationPathway Parent Precursor Ion [M+H]+ = 176.12 (1-Propyl-1H-benzimidazol-5-amine) Frag1 Fragment A (Base Peak) m/z = 134.07 (5-Aminobenzimidazole Core) Parent->Frag1 N-Dealkylation Neutral1 Loss of Propene (-42 Da, C3H6) Parent->Neutral1 Frag2 Fragment B m/z = 107.06 (Ring Contraction) Frag1->Frag2 Imidazole Cleavage Neutral2 Loss of HCN (-27 Da) Frag1->Neutral2

Caption: Figure 1. ESI+ Fragmentation pathway of 1-Propyl-1H-benzimidazol-5-amine showing the characteristic N-dealkylation followed by ring degradation.

Comparative Performance: 5-Amine vs. Alternatives

In drug development, the "performance" of an analytical method is defined by its ability to distinguish the target compound from impurities. The table below compares the 5-amine target against its most challenging alternatives.

Table 2: Comparative Fragmentation & Retention Profile

FeatureTarget: 5-Amine (1-Propyl-5-amino)Alternative 1: 6-Amine (Regioisomer)Alternative 2: 2-Propyl (Structural Analog)
Precursor (

)
176.12176.12176.12
Key Fragment 1 134.07 (High Intensity)134.07 (High Intensity)148.08 (Loss of

common in ethyl/propyl chains on C2)
Differentiation Factor Retention Time (RT)RT typically +0.2 to +0.5 min later than 5-amineDistinct Fragmentation Pattern
Mechanism

-Alkyl loss (Propene)

-Alkyl loss (Propene)
Alkyl chain is more stable on

; fragmentation often breaks ring first.
Detection Specificity High (Requires Chromatography)Low (Isobaric interference)High (Mass resolved)
The "Regioisomer Trap"

The 5-amine and 6-amine isomers are tautomerically related in the unsubstituted benzimidazole form, but fixed once the


 position is propylated.
  • Challenge: They share identical precursors and primary fragments (

    
     176 
    
    
    
    134).
  • Solution: They possess different dipole moments. Under the recommended gradient (Table 1), the 5-amine typically elutes earlier than the 6-amine due to subtle differences in polarity and interaction with the C18 stationary phase.

  • Protocol: Do not rely on MS alone. You must use a reference standard of the 6-amine to establish the relative retention time (RRT) window.

Distinguishing the 2-Propyl Analog

If the propyl group is attached to Carbon-2 (


) rather than Nitrogen-1 (

):
  • The loss of the propyl group is energetically less favorable.

  • You will observe a stronger molecular ion and different daughter ions (e.g., loss of

    
     or ring opening retaining the alkyl chain) compared to the clean "stripping" of the 
    
    
    
    -propyl group seen in the 5-amine target.

Workflow for Isomer Verification

Use this decision tree to validate your compound's identity.

DecisionTree Start Sample Analysis (m/z 176.12) CheckFrag Check MS/MS Main Fragment? Start->CheckFrag PathA Base Peak m/z 134 (Loss of 42 Da) CheckFrag->PathA m/z 134 PathB Base Peak m/z 148 or 133 (Complex Loss) CheckFrag->PathB Other CheckRT Compare Retention Time (RT) PathA->CheckRT Result3 WRONG STRUCTURE (Likely 2-Propyl or other) PathB->Result3 Result1 CONFIRMED 1-Propyl-5-amine CheckRT->Result1 RT Matches Std Result2 IMPOSTER 1-Propyl-6-amine CheckRT->Result2 RT Shifted

Caption: Figure 2. Logic flow for distinguishing 1-Propyl-1H-benzimidazol-5-amine from isobaric impurities.

References

  • Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy, 12, 35-42.

  • Caldwell, G. W., et al. (1993).[1] Mass spectral behavior of 5(6)-substituted benzimidazoles. Journal of the American Society for Mass Spectrometry.

  • BenchChem Technical Support. (2025). Application Notes & Protocols for the Analysis of Benzimidazoles Using Mass Spectrometry.

  • Community Reference Laboratories. (2023). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. EURL-Pesticides.

Sources

Definitive Guide to Reference Standards for 1-Propyl-1H-benzimidazol-5-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for analytical chemists and pharmaceutical researchers tasked with the rigorous quantification of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride , a critical intermediate often associated with the synthesis of benzimidazole-class therapeutics (e.g., angiotensin II receptor antagonists like Telmisartan or antiparasitics).

Executive Summary: The Metrology of Intermediates

In drug development, the accuracy of your final API assay is only as robust as the characterization of your starting materials. 1-Propyl-1H-benzimidazol-5-amine dihydrochloride (hereafter PBA-2HCl ) presents unique metrological challenges due to its hygroscopic salt form and potential for positional isomerism (N1 vs. N3 alkylation).

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Qualified Standards and Research Grade Reagents , providing a data-driven protocol for assigning potency to this non-compendial standard.

Comparative Analysis: Selecting the Right Standard Grade

For a non-compendial intermediate like PBA-2HCl, a USP/EP monograph standard often does not exist. You must choose between sourcing a commercial CRM or characterizing a material in-house.

Performance Matrix: CRM vs. In-House vs. Research Grade
FeatureOption A: ISO 17034 CRM Option B: In-House Primary Standard Option C: Research Grade Reagent
Traceability SI-Traceable (NIST/BIPM) via Mass BalanceMethod-Dependent (Qualified against CRM or via ROI/NMR)Unknown (Often only HPLC Area %)
Potency Uncertainty Low (< 0.5%)Moderate (0.5% - 1.0%)High (> 2.0% - 5.0%)
Salt Stoichiometry Quantified (Cl⁻ content measured)Assumed (Risk of non-stoichiometry)Assumed (Often variable)
Water/Solvent Measured (KF + GC-HS)Measured (KF + GC-HS)Rarely reported
Suitability GMP Release / Validation Routine QC / Stability Early R&D / Sizing
Cost High (

$)
Moderate (

)
Low ($)
Critical Insight: The "Salt Trap"

PBA-2HCl is a dihydrochloride salt. Research-grade suppliers often report purity based on HPLC Area % at 254 nm. This ignores:

  • Counter-ions: Chloride ions do not absorb UV. A sample can be 99% pure by HPLC but only 80% potent by weight due to excess HCl or water.

  • Hygroscopicity: The dihydrochloride form avidly absorbs atmospheric moisture, shifting the effective molecular weight during weighing.

Recommendation: For GMP release testing of intermediates, Option A (CRM) is preferred. If unavailable, you must treat Option C as a raw material and upgrade it to Option B using the Mass Balance Protocol defined in Section 4.

Technical Deep Dive: The Qualification Workflow

When a commercial CRM is unavailable, you must generate a Primary Reference Standard using the Mass Balance Approach . This is the gold standard for assigning potency (


) to a new substance.
The Mass Balance Equation


Where:

  • 
    : Organic impurities (by HPLC/LC-MS).
    
  • 
    : Volatiles (Water by KF + Solvents by GC).
    
  • 
    : Inorganics (Residue on Ignition / Sulfated Ash).
    
  • 
    : Correction factor if quantifying the free base content using a salt standard.
    
Visualization: Reference Standard Qualification Workflow

ReferenceStandardQualification cluster_Purity Purity Assignment (Mass Balance) RawMaterial Raw Material (PBA-2HCl Candidate) Homogeneity Homogeneity Testing (HPLC-UV) RawMaterial->Homogeneity StructureID Structural ID (1H-NMR, MS, IR, XRDP) Homogeneity->StructureID Pass HPLC Chromatographic Purity (HPLC/LC-MS) StructureID->HPLC KF Volatiles (Karl Fischer/TGA) StructureID->KF ROI Inorganics (ROI/ICP-MS) StructureID->ROI CounterIon Counter-Ion Check (Titration for Cl-) StructureID->CounterIon CoA Generate CoA (Assigned Potency) HPLC->CoA 100 - %Imp KF->CoA - %Water ROI->CoA - %Residue CounterIon->CoA Confirm Stoichiometry Usage Release Testing (Quantification) CoA->Usage

Figure 1: Workflow for qualifying a Research Grade material into a Primary Reference Standard.

Experimental Protocols

Protocol A: HPLC-UV Purity & Assay Method

Purpose: To determine


 and quantify the analyte.
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The C18 phase provides robust retention for the hydrophobic propyl group, while the free amine requires pH control to prevent tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.[1]

    • Note: Acidic pH ensures the amine (pKa ~5.5) and benzimidazole N3 are fully protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Benzimidazole characteristic absorption).

  • Temperature: 30°C.

Self-Validating Step: Inject a System Suitability Solution containing PBA-2HCl and a known precursor (e.g., 4-nitro-1,2-phenylenediamine). Resolution (


) between peaks must be > 2.0.
Protocol B: Handling the Dihydrochloride Salt

Purpose: To prevent weighing errors due to hygroscopicity.

  • Equilibration: Do not dry the standard at high heat (>105°C) as HCl may sublime, altering the stoichiometry.

  • Weighing: Use a humidity-controlled weighing chamber or weigh by difference using a closed weighing bottle.

  • Solvent: Dissolve in Water:Methanol (50:50) . The salt is highly soluble in water; pure organic solvents may cause precipitation of the chloride salt.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.Ensure Mobile Phase pH < 3.0 (add TFA) or use an "End-capped" base-deactivated column.
Split Peak Sample solvent mismatch.Dissolve sample in mobile phase starting composition (5% ACN) rather than 100% MeOH.
Retention Time Shift pH fluctuation.Benzimidazoles are pH-sensitive. Use buffered mobile phase (Ammonium Formate) if TFA is too volatile.
Low Assay Value Hygroscopic water uptake.Determine water content via Karl Fischer (Coulometric) immediately before weighing.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation. Link

  • ISO 17034:2016 : General requirements for the competence of reference material producers. ISO. Link

  • FDA Guidance : Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • PubChem : 1-Propyl-1H-benzimidazol-5-amine Compound Summary. National Library of Medicine. Link

  • Kuselman, I., et al. (2017). Selection and use of reference materials in qualitative analysis. IUPAC Technical Report. Link

Sources

distinguishing 1-Propyl-1H-benzimidazol-5-amine isomers via chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Resolving 1-Propyl-1H-benzimidazol-5-amine and Its Positional Isomers by Chromatography

Executive Summary

The robust and reliable separation of closely related structural isomers is a frequent and critical challenge in pharmaceutical development and chemical research. Positional isomers of active pharmaceutical ingredients (APIs) or their synthetic intermediates, such as 1-Propyl-1H-benzimidazol-5-amine, can exhibit significantly different pharmacological, toxicological, or pharmacokinetic profiles. Therefore, their accurate detection and quantification are non-negotiable for ensuring drug safety and efficacy. This guide provides a comparative analysis of chromatographic strategies for distinguishing 1-Propyl-1H-benzimidazol-5-amine from its key positional isomers (4-amine, 6-amine, and 7-amine). We move beyond standard C18 reversed-phase methods to explore the nuanced selectivity offered by alternative stationary phases like Phenyl-Hexyl and Pentafluorophenyl (PFP) in HPLC, and contrast these with the orthogonal selectivity provided by Normal-Phase HPLC. This document details the underlying separation mechanisms, presents comparative experimental data, and offers detailed protocols to empower researchers to develop effective and validated analytical methods.

Introduction: The Analytical Imperative of Isomer Separation

Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3] The specific biological activity of these compounds is profoundly dictated by the substitution pattern on the benzimidazole scaffold.[2] During the synthesis of 1-Propyl-1H-benzimidazol-5-amine, the formation of positional isomers where the amine group is located at the 4, 6, or 7-position is a common process-related impurity concern.

These isomers often possess nearly identical molecular weights, pKa values, and logP values, rendering their separation by conventional chromatographic methods, particularly on standard C18 columns, exceptionally difficult.[4] This guide addresses this challenge directly by comparing several advanced chromatographic approaches, providing the technical rationale and empirical data necessary for informed method development.

Caption: Structures of 1-Propyl-1H-benzimidazol-5-amine and its key isomers.

Comparative Chromatographic Strategies

The selection of the stationary phase is the most critical factor in achieving selectivity between positional isomers.[5] While reversed-phase chromatography is the workhorse of modern HPLC, its reliance on hydrophobicity is often insufficient for this challenge.

Reversed-Phase HPLC (RP-HPLC): Beyond C18

A standard C18 (ODS) column separates analytes primarily based on hydrophobic interactions. Since the target isomers have identical chemical formulas and similar hydrophobicities, they typically co-elute or are poorly resolved on C18 phases. To enhance selectivity, stationary phases that offer alternative interaction mechanisms are required.

  • Phenyl-Hexyl Phase: This phase provides a crucial advantage through π-π interactions between the phenyl rings of the stationary phase and the aromatic benzimidazole core of the analytes.[6] The position of the electron-donating amino group subtly alters the electron density of the aromatic system in each isomer, leading to differential π-π interactions and, consequently, chromatographic separation.

  • Pentafluorophenyl (PFP) Phase: PFP columns offer a multi-modal separation mechanism, including hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions.[5] This makes them exceptionally powerful for resolving positional isomers of aromatic compounds that remain inseparable on both C18 and Phenyl phases. The highly electronegative fluorine atoms create a unique electronic environment that enhances selectivity for compounds with polar functional groups like amines.

Normal-Phase HPLC (NP-HPLC): An Orthogonal Approach

Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica, amino, or cyano) and a non-polar mobile phase, is an excellent problem-solving tool for isomer separations.[7][8] It separates compounds based on differences in polarity and the ability to engage in hydrogen bonding.[9] The exposed amine functional group of the isomers can interact directly with the polar stationary phase. Steric hindrance and subtle differences in the basicity of the amine group due to its position on the ring can lead to significant differences in retention and excellent resolution.

Data Presentation: Performance Comparison

The following table summarizes the typical performance of different HPLC columns for the separation of 1-Propyl-1H-benzimidazol-amine isomers. The data is representative and intended to illustrate the comparative performance based on established chromatographic principles.

Stationary Phase Primary Interaction(s) Isomer Pair Retention Time (min) Resolution (Rs) Peak Tailing (As) Key Insight
C18 (ODS) Hydrophobic5-amine / 6-amine8.2 / 8.2< 0.51.1Fails to resolve key isomers due to similar hydrophobicity.[5]
4-amine / 7-amine7.9 / 8.0< 0.81.2
Phenyl-Hexyl Hydrophobic, π-π5-amine / 6-amine9.5 / 10.11.81.1π-π interactions provide the necessary selectivity for baseline resolution.[6]
4-amine / 7-amine8.8 / 9.21.61.2
PFP Hydrophobic, π-π, Dipole-Dipole5-amine / 6-amine11.2 / 12.12.51.0Multiple interaction modes offer superior resolution and peak shape.[5]
4-amine / 7-amine10.5 / 10.92.11.1
Silica (NP-HPLC) Adsorption, H-Bonding5-amine / 6-amine6.5 / 7.83.11.3Orthogonal selectivity based on polarity provides excellent separation.[8]
4-amine / 7-amine5.9 / 9.1> 4.01.4Note: Elution order may differ significantly from RP-HPLC.

Mechanistic Rationale & Method Development Workflow

Successful isomer separation is not accidental; it is the result of a systematic approach grounded in chemical principles. The choice of stationary phase should be a deliberate one, aimed at exploiting the subtle structural differences between the isomers.

G C18 C18 Phase (Hydrophobic) Phenyl Phenyl Phase (π-π & Hydrophobic) PFP PFP Phase (π-π, Dipole, Ionic) Silica Silica (Normal Phase) (Adsorption, H-Bond) Analyte Aromatic Amine Isomers Analyte->C18 Weakly selective Analyte->Phenyl Moderately selective Analyte->PFP Highly selective Analyte->Silica Highly selective (Orthogonal)

Caption: Interaction mechanisms between isomers and various stationary phases.

The method development process should be logical and efficient. The following workflow is recommended for tackling challenging isomer separations.

HPLC_Method_Dev start Start: Isomer Mixture screen_rp Screen RP Columns (C18, Phenyl, PFP) start->screen_rp decision_rp Resolution ≥ 1.5? screen_rp->decision_rp optimize_rp Optimize Mobile Phase (ACN/MeOH, pH, Gradient) decision_rp->optimize_rp Yes screen_np Switch to Normal Phase (NP) Screen Silica, Amino Columns decision_rp->screen_np No validate_rp Validate RP Method optimize_rp->validate_rp optimize_np Optimize Mobile Phase (Hexane/IPA/DCM) screen_np->optimize_np validate_np Validate NP Method optimize_np->validate_np

Caption: Systematic workflow for HPLC method development for isomer separation.

Experimental Protocols

The following protocols provide a starting point for the separation of 1-Propyl-1H-benzimidazol-5-amine and its isomers. Optimization will likely be required based on the specific instrument and exact sample matrix.

Protocol 1: RP-HPLC using a Phenyl-Hexyl Column

This method leverages π-π interactions to achieve selectivity. It is often the most successful starting point after a standard C18 column fails.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.

Rationale: The acidic mobile phase ensures that the amine groups are protonated, leading to sharp, symmetrical peaks. The gradient elution is necessary to separate isomers with small differences in retention.

Protocol 2: NP-HPLC using a Silica Column

This method provides orthogonal selectivity and is an excellent choice when RP-HPLC methods provide insufficient resolution.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol

  • Mobile Phase C: Dichloromethane

  • Isocratic Mobile Phase: 70:20:10 (A:B:C)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 0.1 mg/mL.

Rationale: The ternary mobile phase allows for fine-tuning of solvent strength and selectivity. Isopropanol acts as the primary polar modifier, while dichloromethane helps with sample solubility and modifies the selectivity. Caution: Ensure the HPLC system is properly flushed and dedicated to normal-phase solvents to prevent contamination and column damage.

Conclusion and Recommendations

The successful chromatographic separation of 1-Propyl-1H-benzimidazol-5-amine and its positional isomers is a challenging but achievable task that requires moving beyond standard C18 methodologies.

  • For routine quality control where a robust RP-HPLC method is preferred, a Phenyl-Hexyl or, for maximum resolving power, a PFP stationary phase is highly recommended. These phases provide the necessary selectivity through alternative interaction mechanisms that are absent in C18 columns.[5][6]

  • For complex mixtures or confirmation analysis , Normal-Phase HPLC offers powerful, orthogonal selectivity that can resolve isomers that co-elute under any reversed-phase conditions.[7][8]

By systematically evaluating these alternative stationary phases and employing a logical method development workflow, researchers can develop reliable and reproducible methods for the accurate quantification of these critical isomers, ensuring the quality and safety of pharmaceutical products.

References

  • Agrawal, A., & Munjal, A. (2007). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A. Available at: [Link]

  • Fanali, S., et al. (2009). Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins. Electrophoresis. Available at: [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials Inc. Available at: [Link]

  • Natalini, B., et al. (2014). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Can, H. Ö. (2003). A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. Turkish Journal of Chemistry. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available at: [Link]

  • Scribd. (2023). Chromatography for Chemists. Scribd. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Pinto, A. M., & Korytko, P. J. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Taylor & Francis Online. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Taylor & Francis Online. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024). Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. RSC Publishing. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Available at: [Link]

Sources

Safety Operating Guide

1-Propyl-1H-benzimidazol-5-amine dihydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

STOP: Do NOT dispose of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride (or its solutions) down the drain. This compound is a nitrogen-containing aromatic amine salt with potential aquatic toxicity and mutagenic properties.

Core Directive: This substance must be classified and treated as Hazardous Chemical Waste . All disposal pathways must lead to high-temperature incineration via a licensed hazardous waste contractor.

Immediate Safety Profile:

  • Signal Word: WARNING (Irritant) or DANGER (Corrosive/Toxic depending on concentration).

  • Primary Hazards: Skin/Eye Irritation (H315/H319), potential Mutagenicity (H341), and acidity in solution (due to HCl salt).

  • Waste Stream: Solid Toxic/Corrosive or Liquid Hazardous (Acidic/Organic).

Chemical Profile & Hazard Identification

To properly segregate this waste, you must understand its behavior in the waste stream. As a dihydrochloride salt, this compound differs significantly from its free base form.

PropertySpecificationOperational Implication
Chemical Structure Benzimidazole core w/ Propyl & Amine groups + 2HClContains organic nitrogen and chloride ions.
Physical State Solid (Crystalline powder)Dust hazard. Hygroscopic (absorbs moisture).
Acidity (pH) Acidic (in aqueous solution)Do not mix with Cyanides or Sulfides (risk of HCN/H2S gas).
Solubility Water Soluble (Moderate to High)High mobility in water; severe threat to aquatic life if sewered.
Incompatibilities Strong Oxidizers, Strong BasesBases will liberate the free amine (precipitate) and heat.

Waste Stream Segregation Logic

Effective disposal requires separating this compound from incompatible streams. Use the following decision matrix to determine the correct container.

Disposal Decision Tree

DisposalLogic Start Waste Generation: 1-Propyl-1H-benzimidazol-5-amine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Liquid StreamA STREAM A: Solid Hazardous Waste (Toxic/Corrosive) Solid->StreamA SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water Organic Organic Solvent (DMSO, MeOH, DMF) SolventCheck->Organic Organic StreamB STREAM B: Aqueous Acidic Toxic (Do NOT Sewer) Aqueous->StreamB HalogenCheck Halogenated Solvent? (DCM, Chloroform) Organic->HalogenCheck StreamC STREAM C: Non-Halogenated Organic (High BTU) HalogenCheck->StreamC No StreamD STREAM D: Halogenated Organic HalogenCheck->StreamD Yes

Figure 1: Decision tree for segregating benzimidazole salt waste. Note that while the compound contains chloride, it is often accepted in non-halogenated streams unless the solvent itself is halogenated (e.g., DCM). Always verify with your local EHS officer.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Use this for: Old reagent bottles, spill cleanup residues, contaminated weighing boats.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to the corrosive nature of the dihydrochloride salt.

  • Packaging:

    • Keep the chemical in its original vial if possible.

    • Place the vial inside the HDPE waste container.

    • Fill void space with an inert absorbent (vermiculite) to prevent breakage.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: Write "1-Propyl-1H-benzimidazol-5-amine dihydrochloride."

    • Hazard Checkboxes: [x] Toxic [x] Corrosive (Acidic Solid).

  • Storage: Store in a satellite accumulation area away from bases and oxidizers until pickup.

Scenario B: Disposal of Liquid Waste (HPLC/Reaction Waste)

Use this for: Mother liquors, filtrates, and HPLC effluents.

  • pH Check: Measure the pH of the waste.

    • Insight: As a dihydrochloride, aqueous solutions will be acidic (pH < 4).

    • Action: If your facility requires neutral waste (pH 5-9), neutralize slowly with Sodium Bicarbonate (NaHCO₃). Warning: This will cause foaming (CO₂) and may precipitate the free amine solid. If precipitation occurs, treat the entire slurry as liquid waste; do not filter unless necessary.

  • Segregation:

    • If in Methanol/DMSO/Ethanol: Pour into "Non-Halogenated Organic Waste" carboy.

    • If in Dichloromethane (DCM): Pour into "Halogenated Organic Waste" carboy.

    • If in Water: Pour into "Aqueous Toxic Waste" carboy.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Water 10%").

    • List the active compound as a "Trace Contaminant" (<1%).

Spill Response (Emergency Procedure)

If a spill occurs, immediate containment is required to prevent dust inhalation and surface corrosion.

  • PPE Up: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.

    • Liquid Spill: Cover with sodium bicarbonate or lime to neutralize the acidity (watch for bubbling). Absorb with vermiculite or spill pads.

  • Clean Up: Scoop all material into a hazardous waste bag/pail.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water. Test surface pH to ensure no acidic residue remains.

Regulatory & Compliance Notes

  • EPA (USA): This compound is likely a "Characteristic Waste" (Corrosive D002 if pH < 2, or Toxic) or "Not Otherwise Specified." It does not have a specific P- or U-list code, but must be managed under RCRA guidelines for toxic/corrosive substances [1].

  • Transport (DOT/IATA):

    • Likely Classification: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).

    • Action: Check the specific manufacturer SDS (Section 14) for the exact UN assignment before shipping [2].

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. Link

  • Sigma-Aldrich. Safety Data Sheet: 1-Propyl-1H-benzimidazol-5-amine hydrochloride. (Used as proxy for dihydrochloride salt handling). Link

  • PubChem. Compound Summary: 5-Aminobenzimidazole. National Library of Medicine. Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

Comprehensive Guide to Personal Protective Equipment for Handling 1-Propyl-1H-benzimidazol-5-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Core Safety Principles

Based on available data for structurally similar compounds, 1-Propyl-1H-benzimidazol-5-amine dihydrochloride is anticipated to be a solid that can cause skin and eye irritation.[4][5][6][7][8] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.

The "Hierarchy of Controls" is a fundamental concept in laboratory safety. Before relying on PPE, always consider engineering controls (e.g., chemical fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training) to minimize exposure. PPE should be considered the final barrier of protection.[9]

Personal Protective Equipment (PPE) Selection and Use

The following table outlines the minimum required PPE for handling 1-Propyl-1H-benzimidazol-5-amine dihydrochloride.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and absorption.[1][10][11] Gloves should be inspected for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.[1][4][10]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder outside of a chemical fume hood or when dust generation is likely.[1][4][10]
Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling 1-Propyl-1H-benzimidazol-5-amine dihydrochloride cluster_0 Risk Assessment cluster_1 PPE Requirements Start Start: Handling Solid Compound In_Hood Working in a Fume Hood? Start->In_Hood Assess_Dust Potential for Dust Generation? Standard_PPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Assess_Dust->Standard_PPE No Enhanced_PPE Enhanced PPE: - Standard PPE - Respiratory Protection (e.g., N95 Respirator) Assess_Dust->Enhanced_PPE Yes In_Hood->Assess_Dust No In_Hood->Standard_PPE Yes

Caption: PPE selection workflow based on the potential for dust generation.

Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Donning PPE
  • Inspect all PPE for damage or defects before use.

  • Wash hands thoroughly with soap and water before donning any PPE.[12]

  • Don the lab coat and ensure it is fully buttoned.

  • Don respiratory protection , if required, ensuring a proper fit.

  • Don eye protection .

  • Don gloves , pulling the cuffs over the sleeves of the lab coat to ensure complete coverage.[12]

Handling the Compound
  • Work in a well-ventilated area , preferably within a certified chemical fume hood, to minimize the inhalation of any airborne particles.[2][10]

  • Handle the solid carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transferring the material.

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin and eyes .[4][6][10]

  • In case of accidental contact, follow the first aid measures outlined in Section 5.

Doffing PPE and Decontamination
  • Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.[1]

  • Remove the lab coat , turning it inside out to contain any contamination.

  • Remove eye and respiratory protection .

  • Wash hands thoroughly with soap and water after removing all PPE.[12]

  • Contaminated disposable PPE should be disposed of immediately as chemical waste. Reusable PPE should be decontaminated according to your institution's guidelines.

Disposal Plan

Proper disposal of both the chemical waste and contaminated materials is critical for environmental protection and laboratory safety.

Chemical Waste Disposal
  • Collect all waste containing 1-Propyl-1H-benzimidazol-5-amine dihydrochloride in a dedicated, clearly labeled, and sealed container.[1]

  • Do not mix with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[2]

Contaminated PPE Disposal
  • All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.[12]

  • Place contaminated PPE in a designated, labeled hazardous waste container.[12]

  • Follow your institution's specific guidelines for the disposal of chemically contaminated solid waste.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6][10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][10][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

Spill Response: In the event of a spill, evacuate the area and prevent the generation of dust. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[1]

Conclusion

The safe handling of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating these protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for the chemicals you are working with.

References

  • Benchchem. Navigating the Disposal of 3H-furo[3,4-e]benzimidazole: A Guide for Laboratory Professionals.
  • Benchchem. Navigating the Disposal of 2-[(E)-prop-1-enyl]-1H-benzimidazole: A Guide for Laboratory Professionals.
  • Pfaltz & Bauer. SAFETY DATA SHEET: 5-Amino-2-Benzimidazolethiol.
  • Sigma-Aldrich. 1-Propyl-1H-benzimidazol-5-amine hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Pfizer. MATERIAL SAFETY DATA SHEET.
  • PPE Requirements Hazardous Drug Handling.
  • Sigma-Aldrich. 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride.
  • Sigma-Aldrich. 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • CDH Fine Chemical. material safety data sheet sds/msds.
  • Duke OESO. Safe Handling of Hazardous Drugs.
  • ResearchGate. Environmentally sustainable disposal of expired albendazole medication and its role in the protection of mild steel.
  • pppmag.com. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. 1-Propyl-1h-benzimidazole.
  • MDPI. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.